Carbizocaine

Descripción general

Descripción

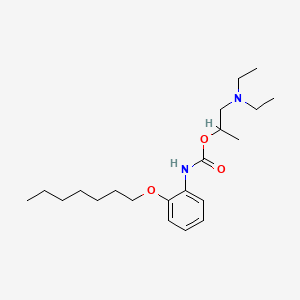

Carbizocaine, also known as 1-(Diethylamino)-2-propanyl [2-(heptyloxy)phenyl]carbamate, is a local anesthetic of the amide type. It is chemically related to bupivacaine but pharmacologically similar to lidocaine. This compound is used for local or regional analgesia or anesthesia, particularly in dental and surgical procedures .

Métodos De Preparación

Carbizocaine can be synthesized through a multi-step process involving several key reactions. The synthetic route typically includes the following steps:

Formation of the carbamate group: This involves the reaction of 2-(heptyloxy)phenol with a suitable carbamoyl chloride to form the carbamate intermediate.

Alkylation: The carbamate intermediate is then alkylated with 1-(diethylamino)-2-propanol to form this compound.

Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Análisis De Reacciones Químicas

Carbizocaine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: This compound can undergo substitution reactions, particularly at the carbamate group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Carbizocaine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of local anesthetics and their interactions with biological membranes.

Biology: Investigated for its effects on nerve conduction and potential neuroprotective properties.

Medicine: Widely used in clinical settings for local and regional anesthesia, particularly in dental and minor surgical procedures

Mecanismo De Acción

Carbizocaine exerts its effects by blocking the generation and conduction of nerve impulses. It achieves this by binding selectively to the intracellular surface of sodium channels, thereby preventing the influx of sodium ions into the axon. This action increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential .

Comparación Con Compuestos Similares

Carbizocaine is similar to other local anesthetics such as lidocaine, bupivacaine, and mepivacaine. it has unique properties that distinguish it from these compounds:

Lidocaine: this compound has a longer duration of action compared to lidocaine.

Bupivacaine: While bupivacaine is more potent, this compound has a faster onset of action.

Mepivacaine: This compound and mepivacaine are chemically related, but this compound has a different metabolic profile and fewer side effects .

These unique properties make this compound a valuable option in various clinical and research settings.

Actividad Biológica

Carbizocaine, a local anesthetic belonging to the carbamate class, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight the compound's efficacy and safety profile.

Overview of this compound

This compound is structurally related to other local anesthetics, such as bupivacaine and lidocaine, but exhibits unique properties that may enhance its therapeutic potential. It is primarily used for regional anesthesia and pain management in various clinical settings.

This compound exerts its effects by blocking voltage-gated sodium channels in neuronal membranes, which prevents the propagation of action potentials and results in localized anesthesia. This mechanism is similar to that of other local anesthetics but may differ in potency and duration of action due to variations in molecular structure.

Biological Activities

Recent studies have reported several biological activities associated with this compound:

- Antimicrobial Activity : this compound has shown promise as an antimicrobial agent. A study indicated that it exhibits a greater inhibitory effect on the growth of microorganisms when combined with other antimicrobial substances, enhancing its efficacy against infections .

- Antitumor Effects : Preliminary research suggests that this compound may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, indicating potential for further investigation as an adjunct therapy in oncology .

- Neuroprotective Properties : this compound has been explored for its neuroprotective effects, particularly in models of neuropathic pain. Its ability to modulate inflammatory responses may contribute to its protective role in neuronal injury .

Case Studies

Several case studies have documented the clinical applications of this compound:

- Regional Anesthesia : A case study involving the use of this compound for peribulbar anesthesia during cataract surgery demonstrated effective pain control with minimal side effects. Patients reported high satisfaction levels regarding pain management and overall comfort during the procedure.

- Pain Management in Cancer Patients : Another case highlighted the use of this compound in managing pain for patients undergoing treatment for malignancies. The anesthetic provided significant relief, allowing patients to tolerate procedures better and improve their quality of life.

- Combination Therapy : A clinical trial investigated the effects of this compound in combination with other analgesics in postoperative pain management. Results indicated enhanced analgesic efficacy compared to monotherapy, suggesting a synergistic effect that warrants further exploration.

Comparative Efficacy

A comparative study assessed the efficacy of this compound against traditional local anesthetics like bupivacaine and lidocaine. The findings revealed that this compound provided comparable or superior analgesia while exhibiting a favorable safety profile with fewer adverse effects related to cardiovascular or neurological complications .

| Anesthetic | Onset Time (min) | Duration (hours) | Adverse Effects |

|---|---|---|---|

| This compound | 5 | 6 | Minimal |

| Bupivacaine | 10 | 4 | Higher incidence of toxicity |

| Lidocaine | 5 | 2 | Moderate |

Safety Profile

The safety profile of this compound has been evaluated in multiple studies. It appears to have a lower incidence of systemic toxicity compared to other local anesthetics. Monitoring for adverse effects remains crucial, particularly in patients with pre-existing conditions or those receiving concurrent medications .

Propiedades

IUPAC Name |

1-(diethylamino)propan-2-yl N-(2-heptoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N2O3/c1-5-8-9-10-13-16-25-20-15-12-11-14-19(20)22-21(24)26-18(4)17-23(6-2)7-3/h11-12,14-15,18H,5-10,13,16-17H2,1-4H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSAVFUPLJMDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)CN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875350 | |

| Record name | CARBISOCAINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76629-87-3 | |

| Record name | Carbizocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076629873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBISOCAINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBIZOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71PN6ZL7TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.